![molecular formula C17H16ClN3O2 B4013263 1-(4-chlorophenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B4013263.png)
1-(4-chlorophenyl)-5-oxo-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step reactions, including cyclization, oxidation, and amidation processes. For example, compounds similar to the target molecule have been synthesized by treating amino-substituted pyridines with selected aldehydes or by cyclization of diethyl maleate followed by chlorination and hydrolysis steps (Yang Yun-shang, 2010).
Molecular Structure Analysis
X-ray crystallography and molecular orbital methods have been employed to study the molecular conformation of related compounds. These studies reveal the planarity of aromatic rings and the conformation of the pyrrolidine ring, which can significantly influence the molecule's reactivity and interaction with biological targets (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
Reactivity studies of similar pyrrolidine derivatives show that they can undergo various chemical reactions, including acyl chlorination and amidation, to produce novel compounds. These reactions are crucial for modifying the molecule to enhance its properties or for conjugation with other pharmaceutical agents (Yang Yun-shang, 2010).
Physical Properties Analysis
The physical properties, including solubility and melting points, of related compounds have been studied. These properties are influenced by the molecular structure, such as the presence of hydrogen bonds, and are important for the compound's application in different solvents and conditions (J. Gallagher et al., 2022).
Chemical Properties Analysis
Studies on the chemical properties of similar molecules focus on their reactivity, stability, and interaction with other molecules. For instance, the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides have been explored, shedding light on how different substituents and molecular conformations affect the molecule's behavior (J. Gallagher et al., 2022).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-14-3-5-15(6-4-14)21-11-13(8-16(21)22)17(23)20-10-12-2-1-7-19-9-12/h1-7,9,13H,8,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPNPPHICVVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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